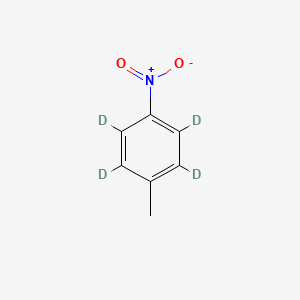

4-Nitrotoluene-2,3,5,6-D4

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H7NO2 |

|---|---|

Molekulargewicht |

141.16 g/mol |

IUPAC-Name |

1,2,4,5-tetradeuterio-3-methyl-6-nitrobenzene |

InChI |

InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i2D,3D,4D,5D |

InChI-Schlüssel |

ZPTVNYMJQHSSEA-QFFDRWTDSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])[N+](=O)[O-])[2H] |

Kanonische SMILES |

CC1=CC=C(C=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Nitrotoluene 2,3,5,6 D4

Deuteration Strategies for Aromatic Systems

The introduction of deuterium (B1214612) into the aromatic ring of the 4-nitrotoluene (B166481) precursor is the critical step in synthesizing 4-Nitrotoluene-2,3,5,6-D4. This is primarily achieved through two distinct strategies: direct hydrogen isotope exchange on the aromatic system or building the molecule from pre-deuterated starting materials.

Hydrogen Isotope Exchange (HIE) Methods for Deuterium Incorporation

Hydrogen Isotope Exchange (HIE) offers a direct pathway for the deuteration of aromatic compounds by substituting protium (¹H) with deuterium (²H or D). nih.govchem-station.com This method is advantageous as it can be performed on the readily available non-deuterated precursor. Several HIE methodologies are applicable to aromatic systems.

Acid-Catalyzed Exchange : Strong Brønsted or Lewis acids can facilitate H-D exchange on aromatic rings in the presence of a deuterium source, such as deuterium oxide (D₂O) or deuterated acids like D₂SO₄. google.comgoogle.comyoutube.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where a deuteron (D⁺) attacks the electron-rich aromatic ring. youtube.comacs.org The efficiency of this method is often limited by the need for harsh conditions and may follow classical electrophilic substitution patterns, making complete deuteration challenging without resorting to drastic measures. google.com

Transition Metal-Catalyzed Exchange : This is a highly effective method for achieving high levels of deuteration under more controlled conditions. google.comuni-rostock.de Catalysts based on transition metals like platinum, palladium, rhodium, and iridium are commonly used. uni-rostock.denih.govnih.gov The process often involves C-H bond activation, allowing for the exchange of hydrogen for deuterium from a source like D₂O. google.comuni-rostock.de For instance, platinum catalysis in D₂O at elevated temperatures and pressures can achieve high levels of H/D exchange in aromatic compounds. google.com Flow synthesis methods using platinum on alumina catalysts with microwave irradiation have also been developed to improve reaction efficiency. tn-sanso.co.jp

Base-Mediated Exchange : Alkali-metal bases have emerged as a viable alternative to transition metals for HIE processes. nih.gov These reactions can be modulated by the choice of solvent, deuterium source, and the nature of the alkali-metal base to achieve deuteration in even relatively unreactive aromatic compounds. nih.gov

Table 1: Comparison of HIE Deuteration Methods for Aromatic Compounds

| Method | Typical Catalysts/Reagents | Deuterium Source | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid-Catalyzed Exchange | D₂SO₄, D₃PO₄, Lewis Acids | D₂O, Deuterated Solvents | High temperatures, strong acids | Simple reagents | Harsh conditions, potential for side reactions, regioselectivity issues google.com |

| Transition Metal-Catalyzed Exchange | Platinum, Palladium, Iridium, Rhodium uni-rostock.denih.govnih.gov | D₂O, D₂ gas google.comnih.gov | Variable temperatures and pressures google.com | High efficiency, milder conditions than acid catalysis, high functional group compatibility researchgate.net | Cost of catalyst, potential for catalyst poisoning |

| Base-Mediated Exchange | Alkali-metal bases (e.g., sodium amides) nih.gov | Deuterated solvents (e.g., benzene-d₆) nih.gov | Often requires inert atmosphere | Alternative to transition metals, tunable reactivity nih.gov | Substrate sensitivity to strong bases |

Multi-step Synthetic Routes for Ring-Deuterated Aromatic Compounds

An alternative to direct HIE is the construction of the target molecule from commercially available deuterated precursors. google.com This bottom-up approach ensures that the deuterium atoms are precisely located within the molecule's framework. For this compound, a plausible route would involve the nitration of toluene-d₅ (where the aromatic ring is fully deuterated). However, this strategy is often constrained by the high cost and limited structural variety of suitable deuterated starting materials, making it a less common approach compared to HIE. google.com

Precursor Synthesis and Isomer Separation Relevance

The synthesis of this compound is contingent upon the availability of its immediate precursor, 4-nitrotoluene, which must then undergo deuteration. The industrial production of 4-nitrotoluene involves the nitration of toluene (B28343), which yields a mixture of isomers that must be separated.

Nitration of Toluene for Nitrotoluene Isomer Production

The commercial production of mononitrotoluenes is achieved through the electrophilic aromatic substitution of toluene using a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.govthemasterchemistry.comcerritos.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the toluene ring. themasterchemistry.comcerritos.edu

The methyl group of toluene is an activating, ortho-, para-directing group, meaning substitution occurs primarily at the positions ortho (2-) and para (4-) to the methyl group. themasterchemistry.com The reaction conditions, particularly temperature and acid concentration, influence the final isomer ratio. nih.govacs.org A typical industrial process results in a mixture of isomers. nih.gov

Table 2: Typical Isomer Distribution from the Nitration of Toluene

| Isomer | Typical Percentage Range |

|---|---|

| 2-Nitrotoluene (B74249) (ortho) | 45–62% nih.gov |

| 3-Nitrotoluene (meta) | 2–5% nih.gov |

| 4-Nitrotoluene (para) | 33–50% nih.gov |

To favor mononitration and prevent the formation of dinitrotoluene and trinitrotoluene (TNT), the reaction is typically carried out at lower temperatures (e.g., 25–40 °C) with a controlled molar ratio of nitric acid to toluene. nih.govthemasterchemistry.com

Purification Techniques for Nitrotoluene Intermediates

Following the nitration of toluene, the resulting mixture of 2-, 3-, and 4-nitrotoluene isomers must be separated to isolate the desired 4-nitrotoluene precursor. nih.gov This separation is feasible due to the differences in the physical properties of the isomers, particularly their boiling and melting points.

Fractional Distillation and Crystallization : The primary methods for separating nitrotoluene isomers on a large scale are fractional distillation and crystallization. nih.gov 2-nitrotoluene has the lowest boiling point, allowing it to be separated from the para and meta isomers by distillation. The remaining mixture, enriched in 4-nitrotoluene, can then be cooled to induce crystallization of the para isomer, which has a significantly higher melting point than the other isomers. google.com The crude 4-nitrotoluene can be further purified by recrystallization from solvents like methanol or ethanol. oc-praktikum.de

Adsorptive Separation : Another technique involves selective adsorption using crystalline aluminosilicates, or zeolites. google.comgoogleapis.com By passing the isomer mixture through a bed of a specific type of zeolite (e.g., type X or Y), one isomer can be selectively adsorbed over the others. google.com The adsorbed isomer can then be recovered by treating the adsorbent with a desorbent material. google.comgoogleapis.com

Table 3: Physical Properties of Mononitrotoluene Isomers

| Compound | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|

| 2-Nitrotoluene | -9.5 to -3 | 222 |

| 3-Nitrotoluene | 16 | 232 |

| 4-Nitrotoluene | 51.63 wikipedia.org | 238.3 wikipedia.org |

Once pure 4-nitrotoluene is obtained, it can be subjected to one of the deuteration strategies described in section 2.1 to yield the final product, this compound.

Advanced Spectroscopic Characterization and Analytical Validation of 4 Nitrotoluene 2,3,5,6 D4

Confirmation of Deuterium (B1214612) Incorporation and Isotopic Purity

Verifying the precise location and abundance of deuterium atoms within the 4-Nitrotoluene-2,3,5,6-D4 molecule is critical for its use as a reliable standard. A multi-technique approach involving mass spectrometry and nuclear magnetic resonance spectroscopy is employed to achieve comprehensive validation.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a primary tool for confirming the successful incorporation of the four deuterium atoms. This technique provides a highly accurate mass measurement, allowing for the differentiation of the deuterated compound from its unlabeled counterpart and other potential impurities.

The unlabeled 4-nitrotoluene (B166481) (C₇H₇NO₂) has a molar mass of approximately 137.14 g/mol . nih.gov The introduction of four deuterium atoms in this compound (CH₃C₆D₄NO₂) results in a predictable mass shift. cdnisotopes.com HRMS analysis confirms this by detecting a molecular ion with an exact mass corresponding to the D4-labeled compound, which is approximately 4 Daltons higher than the unlabeled species. For instance, the mass spectrum of unlabeled p-nitrotoluene shows a prominent molecular ion peak at an m/z of 137. researchgate.net In contrast, the HRMS spectrum of the deuterated compound is centered at a higher mass-to-charge ratio. The high resolving power of the instrument allows for the clear separation of the isotopic peaks, and the resulting isotopic pattern is compared against a theoretical distribution calculated for the C₇H₃D₄NO₂ formula. sisweb.com This analysis serves as a definitive confirmation of the D4 labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Quantification (e.g., ¹H-NMR)

While HRMS confirms the mass increase due to deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H-NMR), is essential for verifying the specific locations of the deuterium atoms. Since deuterium is NMR-inactive at the frequency used for proton detection, the substitution of a proton with a deuterium atom results in the disappearance of the corresponding signal in the ¹H-NMR spectrum.

In the ¹H-NMR spectrum of unlabeled 4-nitrotoluene, characteristic signals for the aromatic protons appear in the region of approximately 7.3 to 8.1 ppm, while the methyl group protons appear as a singlet around 2.46 ppm. chemicalbook.com For this compound, the specific deuteration at the 2, 3, 5, and 6 positions of the aromatic ring leads to the absence of signals in this aromatic region. The resulting ¹H-NMR spectrum is significantly simplified, primarily showing the singlet for the methyl (CH₃) protons. The absence of signals between 7.0 and 8.5 ppm confirms that the deuteration has occurred at the intended aromatic positions. Any residual signals in this region would indicate incomplete deuteration, which can be quantified by integrating the respective peaks.

Table 1: Comparative ¹H-NMR Chemical Shifts (δ) for 4-Nitrotoluene and this compound This interactive table summarizes the expected signals in the ¹H-NMR spectra.

| Proton Position | 4-Nitrotoluene (Unlabeled) | This compound (Labeled) | Rationale for Change |

|---|---|---|---|

| H-2, H-6 (aromatic) | ~8.1 ppm | Absent | Substitution of protons with deuterium. |

| H-3, H-5 (aromatic) | ~7.3 ppm | Absent | Substitution of protons with deuterium. |

Isotope-Ratio Mass Spectrometry for Quantitative Purity Assays

In a typical IRMS analysis for deuterium, the sample is combusted or undergoes high-temperature conversion to produce, among other gases, hydrogen gas (H₂). smu.ca This gas mixture is then introduced into the mass spectrometer, which measures the ion currents corresponding to H₂ (m/z 2) and its deuterated counterpart, HD (m/z 3). By comparing the measured ratio to that of a calibrated reference standard, the precise isotopic enrichment can be calculated. forensic-isotopes.org For this compound, this analysis is used to confirm that the isotopic purity meets the required specification, which is typically very high (e.g., 99 atom % D). cdnisotopes.com

Vibrational and Electronic Spectroscopy of Deuterated Nitrotoluenes

Vibrational spectroscopy techniques, including FTIR and Raman, are highly sensitive to isotopic substitution and provide further structural confirmation by probing the molecule's vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its specific vibrational frequencies. The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational bands to lower frequencies (lower wavenumbers), particularly for modes involving the motion of these atoms. nih.gov

The most significant change in the FTIR spectrum of this compound compared to its non-deuterated form is observed in the C-H stretching region. Aromatic C-H stretching vibrations in 4-nitrotoluene occur in the 3000–3100 cm⁻¹ range. Upon deuteration of the aromatic ring, these C-H absorption bands are replaced by new, intense C-D stretching bands, which are expected to appear at significantly lower frequencies, typically in the 2200–2300 cm⁻¹ region. ukaea.uk This clear shift provides unambiguous evidence of successful deuteration on the benzene (B151609) ring. Other vibrations within the molecule, such as the C-C ring stretches and C-H bending modes, also experience shifts, leading to a unique infrared fingerprint for the deuterated compound.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. nih.gov Like FTIR, it is highly sensitive to isotopic substitution. iaea.org The selection rules for Raman spectroscopy differ from those of FTIR, sometimes allowing for the observation of vibrations that are weak or absent in the infrared spectrum.

For this compound, the Raman spectrum provides confirmatory evidence of deuteration. Similar to FTIR, the aromatic C-H stretching modes found in unlabeled 4-nitrotoluene are absent and replaced by C-D stretching modes at lower wavenumbers. cdnsciencepub.com The study of deuterated analogs of related molecules has shown that these isotopic shifts are readily observable and can be assigned with high confidence. researchgate.netresearchgate.net The appearance of strong C-D stretching vibrations in the 2200-2300 cm⁻¹ range of the Raman spectrum serves as a key diagnostic feature for confirming the structure of this compound.

Table 2: Key Vibrational Frequency Ranges for Labeled vs. Unlabeled 4-Nitrotoluene This interactive table highlights the expected shifts in FTIR and Raman spectra due to deuteration.

| Vibrational Mode | Technique | 4-Nitrotoluene (Unlabeled) Approx. Frequency (cm⁻¹) | This compound (Labeled) Approx. Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | FTIR & Raman | 3000 - 3100 | Absent / Greatly Reduced |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 4-Nitrotoluene |

| This compound |

| Toluene (B28343) |

| 4-Nitrotoluene-2-sulfonic acid |

| 2-chloro-4-nitrotoluene |

| 4-chloro-2-nitrotoluene |

| 4-Fluorobenzaldehyde-D4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption characteristics of this compound are primarily dictated by the π-electron system of the benzene ring and the nitro group. The substitution of hydrogen with deuterium atoms on the aromatic ring does not significantly alter the electronic transitions, thus the UV-Vis spectrum of the deuterated compound is expected to be nearly identical to that of its non-deuterated counterpart, 4-nitrotoluene.

Studies on 4-nitrotoluene show a broad absorption band between 240 and 250 nm. iu.edu This absorption is attributed to the π → π* charge transfer transition from the benzene ring to the nitro group. iu.edu The absorption maximum for 4-nitrotoluene has been reported to be around 286 nm in ethanol. It undergoes direct photolysis due to its absorption in the environmental UV spectrum (above 290 nm), with a reported quantum yield of 0.0046 at 313 nm in aqueous solution. nih.gov

Table 1: UV-Vis Absorption Data for 4-Nitrotoluene

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|

| Ethanol | 286 | 9,700 | nih.gov |

Note: Data presented is for the non-deuterated analogue, 4-nitrotoluene, as it is electronically equivalent to the D4 variant for UV-Vis spectroscopy.

Chromatographic and Combined Analytical Techniques

This compound is frequently employed as an internal standard in LC-MS and LC-MS/MS methods for the quantification of nitroaromatic compounds and other analytes. aptochem.com The use of a deuterated standard is ideal because it co-elutes with the analyte of interest while being distinguishable by its higher mass, thereby correcting for variations in sample extraction, injection volume, and ionization efficiency. aptochem.com

Table 2: Properties of this compound for MS Applications

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | CH₃C₆D₄NO₂ | cdnisotopes.com |

| Molecular Weight | 141.16 g/mol | cdnisotopes.com |

| Isotopic Enrichment | 99 atom % D | cdnisotopes.com |

Similar to its application in LC-MS, this compound serves as an excellent internal standard in GC-MS analysis for nitroaromatic compounds. scioninstruments.com The choice of a deuterated standard is particularly advantageous in GC-MS as it exhibits nearly identical chromatographic behavior (retention time) to the non-deuterated analyte while being clearly separated in the mass spectrum. scioninstruments.comnih.gov

In a typical GC-MS analysis of nitrotoluenes, the mass spectrum of 4-nitrotoluene (the non-deuterated analogue) shows a prominent molecular ion peak (m/z 137) and characteristic fragment ions. spectrabase.com For this compound, the molecular ion would be observed at m/z 141. The fragmentation pattern is expected to be similar to the non-deuterated compound, with shifts in fragment masses corresponding to the number of deuterium atoms retained. For example, a study on the quantitative analysis of nitrotoluene isomers utilized GC-MS, highlighting the importance of this technique in separating and quantifying these compounds. researchgate.netbibliotekanauki.pl Another study on the analysis of explosives used a deuterated analogue of dinitrotoluene as an internal standard to achieve accurate quantification. scispec.co.th

Femtosecond time-resolved mass spectrometry (FTRMS) is a powerful technique for studying the ultrafast dynamics of molecular ionization and fragmentation. vcu.edu While no studies were found that specifically analyze this compound using this technique, research on related nitroaromatic compounds provides significant insights into its expected behavior.

Studies on nitrobenzene (B124822) and various nitrotoluenes using femtosecond laser pulses have shown that this method can minimize dissociation compared to nanosecond ionization, allowing for the observation of the molecular ion. acs.orgresearchgate.net For instance, research on 3- and 4-nitrotoluene radical cations using femtosecond pump-probe measurements revealed that coherent nuclear motions, such as the torsional motion of the NO₂ group, dictate the probability of C-NO₂ bond cleavage within hundreds of femtoseconds after ionization. researchgate.net In these experiments, strong-field ionization produces radical cations in the ground electronic state with distinct coherent vibrational excitations. researchgate.net The use of different probe wavelengths can selectively fragment the parent ion into different product ions. researchgate.net This technique offers a window into the fundamental dissociation mechanics of nitroaromatic molecules following ionization. acs.orgresearchgate.netnih.gov

Isotopic Effects and Reaction Mechanism Elucidation Involving 4 Nitrotoluene 2,3,5,6 D4

Kinetic Isotope Effects (KIEs) in Reaction Rate Studies

The substitution of an atom with its isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The magnitude of the KIE can provide crucial information about the rate-determining step of a reaction and the nature of the transition state. princeton.edu

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. princeton.edu For deuterium (B1214612) substitution, this is typically expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD). A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being cleaved in the slowest step of the reaction.

Secondary kinetic isotope effects, on the other hand, are observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than primary KIEs (kH/kD is often close to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu They primarily arise from changes in the vibrational frequencies of the C-D bond between the ground state and the transition state, often associated with a change in hybridization of the carbon atom. princeton.edu

Table 1: Illustrative Primary and Secondary Deuterium Kinetic Isotope Effects

| Isotope Effect Type | Typical kH/kD Value | Implication for C-D Bond in Rate-Determining Step |

| Primary | > 2 | Bond is broken/formed |

| Secondary | ~0.8 - 1.4 | Bond is not broken/formed |

The use of 4-Nitrotoluene-2,3,5,6-D4 is particularly insightful in studying electrophilic aromatic substitution (EAS) reactions, a common class of reactions for aromatic compounds. In the nitration of toluene (B28343), for instance, the mechanism is generally accepted to proceed in two steps:

Attack of the aromatic ring on the nitronium ion (NO2+) to form a resonance-stabilized carbocation intermediate (the sigma complex).

Deprotonation of the sigma complex to restore aromaticity.

Table 2: Expected Kinetic Isotope Effects in the Nitration of 4-Nitrotoluene (B166481)

| Reactant | Relative Rate | Observed KIE (kH/kD) | Conclusion about Rate-Determining Step |

| 4-Nitrotoluene | kH | ~1.0 | C-H bond cleavage is not rate-determining |

| This compound | kD | - | Attack of electrophile is rate-determining |

Mechanistic Probes in Organic Reactions

Deuterium labeling is a powerful technique for tracing the fate of atoms and molecules throughout a chemical reaction, providing a "fingerprint" to elucidate complex reaction pathways.

This compound can be employed as a tracer in various chemical and biological transformations. For example, in the study of microbial degradation of nitroaromatic compounds, this labeled molecule can help to determine the specific mechanisms of ring cleavage and the fate of the aromatic protons. nih.gov By analyzing the isotopic composition of the metabolic products, researchers can distinguish between different proposed degradation pathways.

While direct evidence for intramolecular rearrangements involving the aromatic hydrogens of 4-nitrotoluene is not abundant, deuterated analogs are invaluable in studying such processes in related systems. For example, in reactions that might involve hydrogen migration around the aromatic ring, the use of this compound would allow for the tracking of deuterium atom positions in the products, thereby confirming or refuting a proposed rearrangement mechanism. Similarly, in enzyme-catalyzed reactions, this labeled substrate can be used to investigate whether hydrogen transfer steps are intramolecular or involve exchange with the solvent.

Computational Chemistry in Understanding Isotopic Phenomena

Computational chemistry provides a theoretical framework to complement experimental studies of isotopic effects. Methods such as Density Functional Theory (DFT) can be used to model reaction pathways and calculate the vibrational frequencies of reactants, transition states, and products for both the deuterated and non-deuterated species. uio.norsc.org

These calculations allow for the theoretical prediction of kinetic isotope effects. By comparing the computationally derived KIEs with experimental values, the proposed transition state structures and reaction mechanisms can be validated. For this compound, computational models can be used to:

Calculate the zero-point energies of the C-H and C-D bonds in the ground state and transition state to predict primary and secondary KIEs.

Model the energy profiles of different potential reaction pathways to determine the most likely mechanism.

Simulate the dynamics of intramolecular hydrogen/deuterium transfer to understand the energetic barriers and preferred pathways.

The synergy between experimental studies using this compound and computational modeling offers a comprehensive approach to unraveling the intricate details of organic reaction mechanisms.

Potential Energy Surface (PES) Analysis for Deuterated Systems

A potential energy surface is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric arrangement. Theoretical calculations, particularly DFT and ab initio methods, are employed to construct and analyze these surfaces, providing a detailed picture of the reaction landscape.

For 4-nitrotoluene, the PES reveals the energy barriers (transition states) and valleys (intermediates and products) for various reaction pathways. polyu.edu.hk The substitution of hydrogen with deuterium to form this compound modifies this surface in subtle but important ways.

The most significant change in the PES for the deuterated compound is the difference in zero-point vibrational energies (ZPVEs) for the C-D versus C-H bonds. The ZPVE is the lowest possible energy that a quantum mechanical system may have. Due to the heavier mass of deuterium, the vibrational frequency of a C-D bond is lower than that of a C-H bond, and consequently, its ZPVE is also lower.

Table 2: Calculated Activation Energies for Postulated Reaction Pathways of p-Nitrotoluene

| Reaction Pathway | Computational Method | Calculated ΔG≠ (kcal/mol) |

| Methyl Group Oxidation | IEFPCM/B3LYP/6-31+G(d,p) | ~25 |

| Ring Oxidation | IEFPCM/B3LYP/6-31+G(d,p) | ~25 |

Source: Based on data from studies on toluene and its derivatives. nih.gov For this compound, the activation energy for ring oxidation is expected to be higher.

Research Applications of 4 Nitrotoluene 2,3,5,6 D4 As a Labeled Compound

Tracer Studies in Complex Chemical and Biological Systems

The presence of deuterium (B1214612) in 4-Nitrotoluene-2,3,5,6-D4 allows for its use in tracer studies to follow the fate of the molecule in intricate chemical and biological environments.

While specific studies utilizing this compound as a tracer to elucidate the metabolic pathways of 4-nitrotoluene (B166481) are not extensively documented in publicly available research, the principles of isotopic labeling are well-established for such investigations. The biodegradation of 4-nitrotoluene by various microorganisms has been a subject of significant research. These pathways generally involve either the oxidation of the methyl group or the reduction of the nitro group.

For instance, some bacterial strains are known to initiate the degradation of 4-nitrotoluene by oxidizing the methyl group to form 4-nitrobenzyl alcohol, which is then further oxidized to 4-nitrobenzaldehyde and 4-nitrobenzoic acid. Subsequent steps can involve the removal of the nitro group. Other microbial pathways commence with the reduction of the nitro group to form 4-hydroxylaminotoluene and subsequently 4-aminotoluene.

The use of this compound in such studies would allow researchers to definitively track the transformation of the aromatic ring. By analyzing the mass spectra of metabolic intermediates, scientists could confirm whether the deuterated aromatic ring remains intact throughout the degradation process or undergoes ring cleavage. This would provide conclusive evidence for the proposed metabolic pathways.

Table 1: Major Microbial Degradation Pathways of 4-Nitrotoluene

| Pathway | Initial Step | Key Intermediates |

| Oxidative Pathway | Oxidation of the methyl group | 4-Nitrobenzyl alcohol, 4-Nitrobenzaldehyde, 4-Nitrobenzoic acid |

| Reductive Pathway | Reduction of the nitro group | 4-Hydroxylaminotoluene, 4-Aminotoluene |

The substitution of hydrogen with deuterium in this compound can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction upon isotopic substitution. The study of KIEs is a powerful tool for understanding reaction mechanisms, particularly the rate-determining step.

Role as Internal Standard in Quantitative Analytical Methods

Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry-based methods. Their chemical and physical properties are very similar to their non-deuterated analogs, but they have a distinct mass, allowing for accurate quantification.

This compound is an ideal internal standard for the quantification of 4-nitrotoluene and potentially other related nitroaromatic compounds in various environmental and biological matrices. In methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is added to the sample before preparation.

The deuterated standard co-elutes with the native analyte and experiences similar matrix effects and ionization suppression or enhancement. By measuring the ratio of the signal from the analyte to the signal from the internal standard, a more accurate and precise quantification can be achieved, as variations introduced during sample preparation and analysis are normalized. This is particularly crucial for high-sensitivity analysis where matrix effects can be significant.

Table 2: Mass Spectrometry Ions for 4-Nitrotoluene and its Deuterated Internal Standard

| Compound | Molecular Ion (m/z) |

| 4-Nitrotoluene | 137 |

| This compound | 141 |

Synthetic Utility and Modifications

The presence of deuterium atoms on the aromatic ring of this compound can influence the selectivity of certain chemical reactions.

While specific documented examples of this compound being used to influence reaction selectivity are scarce, the principle of isotopic substitution affecting reaction pathways is known. In electrophilic aromatic substitution reactions, the electronic effects of the methyl and nitro groups primarily direct the incoming electrophile to the ortho and meta positions.

The presence of deuterium is not expected to significantly alter the electronic properties of the ring and therefore the regioselectivity of such reactions. However, in reactions where a C-H/C-D bond is broken in a selectivity-determining step, the kinetic isotope effect could potentially influence the product distribution. For instance, in a reaction with competing pathways, one involving the cleavage of an aromatic C-H bond and another that does not, the deuterated compound might favor the pathway that avoids C-D bond cleavage due to the higher activation energy required. Further research is needed to explore the potential of this compound in directing the outcome of synthetic reactions.

Deuteration as a Tool for Modifying Chemical Properties for Research Purposes (e.g., enhanced stability for analytical standards)

The substitution of hydrogen (H) with its heavier, stable isotope deuterium (D) is a fundamental technique in chemical research to modify the properties of a compound for specific applications. In the case of this compound, the deuteration of the aromatic ring provides significant advantages, particularly in its use as an analytical standard. This modification enhances its utility by leveraging the kinetic isotope effect (KIE), which results in greater stability against chemical reactions and metabolic degradation compared to its non-deuterated counterpart, 4-nitrotoluene.

The primary reason for this enhanced stability lies in the fundamental difference in the zero-point energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The C-D bond has a lower zero-point energy, making it stronger and requiring more energy to be broken. libretexts.org Consequently, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated compound. libretexts.org This phenomenon, known as the primary kinetic isotope effect, is a cornerstone of its enhanced stability in certain chemical environments.

This increased stability is particularly valuable for analytical standards, which must remain inert and not degrade under various conditions to ensure accurate and reproducible measurements. While deuteration may not always increase thermal stability, its resistance to chemical and metabolic breakdown makes this compound a more robust standard for sensitive analytical techniques. nih.govresearchgate.net

In analytical chemistry, especially in quantitative analysis using mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC), deuterated compounds like this compound are invaluable as internal standards. clearsynth.com An ideal internal standard should have chemical and physical properties nearly identical to the analyte of interest. scispace.com Deuterated standards fulfill this requirement exceptionally well; they exhibit very similar retention times and extraction recoveries to the non-labeled analyte, but are easily distinguished by their higher mass in a mass spectrometer. scispace.comwaters.com

The use of this compound as an internal standard allows for the precise quantification of 4-nitrotoluene in complex samples. It effectively compensates for variations in sample preparation, injection volume, and matrix effects—where other co-eluting substances in the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. clearsynth.comwaters.com By adding a known amount of the deuterated standard to the sample, the ratio of the analyte's signal to the standard's signal can be used to calculate the analyte's concentration with high accuracy and precision. clearsynth.com The stability of the deuterium labels is crucial; they must not exchange with protons from the solvent or matrix to be effective. acanthusresearch.comsigmaaldrich.com

| Property | Description | Advantage in Research Applications |

|---|---|---|

| Kinetic Isotope Effect (KIE) | Slower reaction rates for deuterated compounds due to the stronger C-D bond compared to the C-H bond. libretexts.org | Enhanced stability against chemical or metabolic degradation, making it a reliable analytical standard. |

| Mass Difference | Easily distinguished from the non-deuterated analyte by mass spectrometry. | Allows for its use as an internal standard for accurate quantification. clearsynth.com |

| Similar Physicochemical Properties | Behaves nearly identically to the non-deuterated analyte during chromatographic separation and sample preparation. scispace.com | Effectively corrects for matrix effects and procedural variability, improving analytical accuracy. waters.com |

Advanced Sensing and Detection Systems Research

Research into advanced sensing and detection systems for nitroaromatic compounds, such as 4-nitrotoluene, is an active field, driven by environmental monitoring and security needs. nih.govmdpi.comresearchgate.net Various platforms, including electrochemical sensors and fluorescence-based sensors, have been developed to detect trace amounts of these compounds. mdpi.commdpi.com However, a review of available scientific literature did not yield specific research where this compound is explicitly used as a tool in the development or validation of these advanced sensing and detection systems. The focus of existing research is on the detection of the parent compound, 4-nitrotoluene.

Mentioned Compounds

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| This compound | C₇H₃D₄NO₂ | 1276197-16-0 |

| 4-Nitrotoluene | C₇H₇NO₂ | 99-99-0 |

| Hydrogen | H | 1333-74-0 |

| Deuterium | D or ²H | 16873-17-9 |

Environmental Transformation and Degradation Pathways of Deuterated Nitrotoluenes

Influence of Deuteration on Environmental Fate and Persistence

The substitution of hydrogen with deuterium (B1214612) in an organic molecule, as in 4-Nitrotoluene-2,3,5,6-D4, introduces a change in mass that can influence the rates of chemical and biochemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), is particularly significant in reactions where the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.

In the context of environmental degradation, this effect can lead to increased persistence of the deuterated compound. For this compound, the deuterium atoms are located on the aromatic ring. Therefore, any degradation pathway that involves the enzymatic or chemical cleavage of these ring C-D bonds, such as ring oxidation, would be expected to proceed more slowly compared to the degradation of 4-NT. This could result in a longer environmental half-life for the deuterated analog. Conversely, degradation pathways that primarily involve the methyl group or the nitro group, without direct cleavage of a ring C-D bond in the rate-limiting step, would be less affected by this isotopic substitution.

Microbial Degradation Mechanisms of Nitrotoluenes (with implications for deuterated analogs)

Microbial activity is a primary driver for the environmental degradation of nitroaromatic compounds. Bacteria have evolved diverse catabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. nih.govnih.gov

Under aerobic conditions, bacteria employ several strategies to initiate the breakdown of 4-nitrotoluene (B166481).

Methyl Group Oxidation: A common pathway, observed in several Pseudomonas strains, involves the sequential oxidation of the methyl group. nih.govresearchgate.netnih.gov This route begins with the conversion of 4-nitrotoluene to 4-nitrobenzyl alcohol, which is then oxidized to 4-nitrobenzaldehyde, and subsequently to 4-nitrobenzoate (B1230335). nih.govnih.gov The 4-nitrobenzoate is then further metabolized. For this compound, this initial oxidative pathway targeting the methyl group would likely exhibit a minimal kinetic isotope effect, as it does not involve the cleavage of the C-D bonds on the aromatic ring.

Ring Oxidation: Some microorganisms can directly hydroxylate the aromatic ring. For instance, toluene (B28343) dioxygenases have been shown to oxidize 4-nitrotoluene to 3-methyl-6-nitrocatechol. nih.gov This pathway, which involves the direct attack on the aromatic ring, would be significantly slower for this compound due to the kinetic isotope effect associated with breaking the stronger C-D bonds.

Partial Reduction of the Nitro Group: An alternative pathway, identified in a Mycobacterium strain, begins with the reduction of the nitro group. nih.govresearchgate.net In this route, 4-nitrotoluene is first converted to 4-hydroxylaminotoluene. This intermediate is then rearranged to 6-amino-m-cresol, which undergoes subsequent ring cleavage. nih.govasm.org Similar to the methyl group oxidation pathway, this mechanism would not be substantially affected by deuteration on the aromatic ring.

| Degradation Route | Key Intermediates | Microbial Examples | Implication for Deuterated Analog |

|---|---|---|---|

| Methyl Group Oxidation | 4-Nitrobenzyl alcohol, 4-Nitrobenzaldehyde, 4-Nitrobenzoate | Pseudomonas sp. strain 4NT, Pseudomonas sp. strain TW3 nih.govresearchgate.net | Minimal kinetic isotope effect; degradation rate likely similar to 4-NT. |

| Ring Oxidation | 3-Methyl-6-nitrocatechol | Pseudomonas putida nih.gov | Significant kinetic isotope effect; degradation rate expected to be slower than 4-NT. |

| Partial Nitro Group Reduction | 4-Hydroxylaminotoluene, 6-Amino-m-cresol | Mycobacterium sp. strain HL 4-NT-1 nih.govasm.org | Minimal kinetic isotope effect; degradation rate likely similar to 4-NT. |

In the absence of oxygen, the primary transformation of nitrotoluenes is the reduction of the nitro group. Under anaerobic conditions, 4-nitrotoluene is commonly reduced to p-toluidine (B81030) (4-aminotoluene). mst.dk Some bacteria, like Mycobacterium sp. strain HL 4-NT-1, can completely convert 4-nitrotoluene to 6-amino-m-cresol under anaerobic conditions. nih.govasm.org These reductive pathways are crucial in anoxic environments such as sediments and groundwater. Since these transformations focus on the nitro group, the deuteration of the aromatic ring in this compound is not expected to significantly alter the rate of anaerobic reduction.

| Transformation Pathway | Primary Product | Environmental Conditions | Implication for Deuterated Analog |

|---|---|---|---|

| Nitro Group Reduction | p-Toluidine (4-Aminotoluene) | Anoxic soil and water mst.dk | Degradation rate likely unaffected by ring deuteration. |

| Reductive Transformation | 6-Amino-m-cresol | Anaerobic conditions by Mycobacterium sp. nih.govasm.org | Transformation rate likely unaffected by ring deuteration. |

Photolytic and Volatilization Behavior in Environmental Matrices

Abiotic processes also contribute to the environmental fate of 4-nitrotoluene.

Photolytic Behavior: 4-Nitrotoluene is susceptible to direct photolysis when released into water or the atmosphere, as it absorbs ultraviolet light in the environmental spectrum (>290 nm). mst.dknih.gov The primary photodegradation product has been identified as 4-methyl-2-nitrophenol. nih.gov While deuteration can sometimes subtly alter photochemical reaction pathways, the initial absorption of light energy is generally unaffected. Therefore, this compound is also expected to undergo photolysis, although minor differences in reaction quantum yields or product distributions compared to the non-deuterated form cannot be entirely ruled out.

| Process | Matrix | Description | Implication for Deuterated Analog |

|---|---|---|---|

| Photolysis | Water, Atmosphere | Susceptible to direct photolysis by sunlight, forming 4-methyl-2-nitrophenol. mst.dknih.gov | Expected to undergo photolysis; rates likely very similar to 4-NT. |

| Volatilization | Water, Moist Soil | An important fate process. Estimated half-time in a model river is 25 hours. mst.dk | Slightly lower volatilization rate expected due to higher mass, but likely a minor effect. |

| Volatilization | Dry Soil | Slow volatilization is expected. mst.dknih.gov | Slightly lower volatilization rate expected, but likely a minor effect. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.